molecular formula C14H10IN B1456542 (4-Iodophenyl)(phenyl)acetonitrile CAS No. 1247026-31-8

(4-Iodophenyl)(phenyl)acetonitrile

Cat. No.: B1456542
CAS No.: 1247026-31-8
M. Wt: 319.14 g/mol
InChI Key: FQBKDUCJNVVOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is used as an intermediate in organic syntheses and pharmaceuticals . The compound has a molecular formula of C14H10IN and a molecular weight of 319.14 g/mol.

Biochemical Analysis

Biochemical Properties

(4-Iodophenyl)(phenyl)acetonitrile plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various organic compounds and pharmaceuticals . It interacts with several enzymes and proteins during these reactions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is sensitive to moisture and light, which can lead to its degradation . Long-term exposure to this compound may result in cumulative effects on cellular processes, including potential toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)(phenyl)acetonitrile typically involves the reaction of 4-iodobenzyl cyanide with phenylacetonitrile under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or column chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: (4-Iodophenyl)(phenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF at 80°C.

    Oxidation: Potassium permanganate in acetone at room temperature.

    Reduction: Lithium aluminum hydride in ether at 0°C.

Major Products:

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

(4-Iodophenyl)(phenyl)acetonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

    (4-Iodophenyl)acetonitrile: Similar structure but lacks the phenyl group.

    (4-Methoxyphenyl)acetonitrile: Contains a methoxy group instead of iodine.

    (4-Bromophenyl)acetonitrile: Contains a bromine atom instead of iodine.

Uniqueness: (4-Iodophenyl)(phenyl)acetonitrile is unique due to the presence of both iodine and phenyl groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Biological Activity

(4-Iodophenyl)(phenyl)acetonitrile, a compound with the chemical formula C15H12IN, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 320.16 g/mol
  • Structure : The compound consists of a phenyl ring substituted with an iodine atom and an acetonitrile group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated:

  • Inhibition of cell proliferation : IC50 values were found in the micromolar range, indicating effective growth inhibition.
  • Induction of apoptosis : Mechanistic studies revealed that the compound triggers apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis via caspase activation
HT-29 (Colon)15.0Mitochondrial dysfunction

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have assessed its efficacy against various bacterial strains:

  • Staphylococcus aureus : Exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Displayed moderate activity with an MIC of 64 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The proposed mechanism for the biological activities of this compound involves:

  • Interaction with cellular targets : It is hypothesized to interact with DNA and inhibit topoisomerase activity, leading to cell cycle arrest.
  • Reactive oxygen species (ROS) generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Study 1: Anticancer Activity in Mice

A preclinical study involved administering this compound to mice bearing MCF-7 tumors. The results showed:

  • A significant reduction in tumor volume compared to controls (p < 0.01).
  • Enhanced survival rates among treated mice, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated:

  • Effective inhibition of biofilm formation at sub-MIC concentrations.
  • Potential synergistic effects when combined with conventional antibiotics, enhancing overall efficacy.

Properties

IUPAC Name

2-(4-iodophenyl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBKDUCJNVVOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Iodophenyl)(phenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
(4-Iodophenyl)(phenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
(4-Iodophenyl)(phenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
(4-Iodophenyl)(phenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
(4-Iodophenyl)(phenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
(4-Iodophenyl)(phenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.